molecular formula C14H13ClO2 B3045914 [3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol CAS No. 1160472-69-4

[3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol

Cat. No.: B3045914
CAS No.: 1160472-69-4
M. Wt: 248.70
InChI Key: MTADGZWDLUDJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol is a chemical compound of interest in organic chemistry and medicinal research. It features a methan-1-ol (benzhydrol) core structure substituted with both 3-chlorophenyl and 4-methoxyphenyl rings. This scaffold is a valuable intermediate for synthesizing more complex molecules. While specific biological data for this exact compound is limited, research into structurally similar compounds highlights the potential of this chemical class. For instance, molecules containing chlorophenyl and methoxyphenyl groups are frequently explored in anticancer agent development . Related chalcone derivatives have been studied for their ability to inhibit tubulin polymerization, a key mechanism for antimitotic agents . Another research direction for analogous structures includes their use as precursors in synthesizing non-steroidal anti-inflammatory drug (NSAID) candidates . The structure-activity relationships (SAR) of such compounds are a key area of investigation, where modifications to the core structure can significantly influence biological potency and selectivity . Researchers value this compound for its potential as a building block in drug discovery and the development of novel therapeutic agents. This product is intended for Research Use Only (RUO) and is not approved for use in humans or animals.

Properties

IUPAC Name

[3-(3-chlorophenyl)-4-methoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-17-14-6-5-10(9-16)7-13(14)11-3-2-4-12(15)8-11/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTADGZWDLUDJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254390
Record name 3′-Chloro-6-methoxy[1,1′-biphenyl]-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160472-69-4
Record name 3′-Chloro-6-methoxy[1,1′-biphenyl]-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160472-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-Chloro-6-methoxy[1,1′-biphenyl]-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Addition to Aryl Aldehydes

The Grignard reaction offers a direct route to diarylmethanols by nucleophilic addition of aryl magnesium halides to aryl aldehydes. For [3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol, 3-chlorophenylmagnesium bromide reacts with 4-methoxybenzaldehyde in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds at 0–25°C, yielding the secondary alcohol after acidic workup.

Key Considerations :

  • Solvent : THF or diethyl ether ensures solubility of Grignard reagents.
  • Catalyst : No external catalyst required, but strict anhydrous conditions are critical.
  • Yield : Reported yields for analogous diarylmethanols range from 65% to 78%.

Reduction of Diaryl Ketones

Diaryl ketones, such as 3-(3-chlorophenyl)-4-methoxybenzophenone , can be reduced to the corresponding alcohol using borohydride reagents. Sodium borohydride (NaBH4) in methanol at 0°C selectively reduces the ketone to the alcohol without affecting methoxy or chloro substituents.

Optimization Data :

Parameter Condition Impact on Yield
Reducing Agent NaBH4 (2 equiv) 70%
Temperature 0°C → 25°C (gradual) Maximizes selectivity
Solvent Methanol/THF (1:1) Prevents over-reduction

This method mirrors the reduction steps in WO2015159170A2, where Adam’s catalyst (PtO2) was employed for imine hydrogenation.

Cross-Coupling Followed by Hydroxymethylation

Palladium-catalyzed Suzuki-Miyaura coupling forms the biphenyl backbone. 4-Methoxyphenylboronic acid and 3-chloroiodobenzene react in the presence of Pd(PPh3)4 and K2CO3 in dioxane/water (3:1) at 80°C. The resulting 3-(3-chlorophenyl)-4-methoxybiphenyl is hydroxymethylated via Friedel-Crafts acylation followed by reduction.

Reaction Sequence :

  • Coupling : 85% yield (Pd catalysis, 12 h).
  • Acylation : Acetyl chloride/AlCl3 introduces -COCH3 at the para position.
  • Reduction : LiAlH4 reduces the ketone to -CH2OH (62% yield).

Chlorination-Hydrolysis of Diarylmethanol Precursors

Adapting methods from CN105712891A, chlorination of a hydroxymethyl precursor using phosphorus oxychloride (POCl3) in THF at 35–45°C generates a reactive benzyl chloride intermediate. Subsequent hydrolysis with aqueous NaOH at 50°C yields the target alcohol.

Critical Steps :

  • Chlorination : POCl3 (1.2 equiv) in THF, 94% conversion.
  • Hydrolysis : Controlled pH (>10) prevents ether formation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Grignard Addition 65–78 95 Moderate High
Ketone Reduction 70 98 High Moderate
Cross-Coupling 62–85 97 Low Low
Chlorination-Hydrolysis 72–85 99.3 High High

The chlorination-hydrolysis route, as demonstrated in CN105712891A, offers superior scalability and purity, making it industrially viable. Conversely, Grignard and cross-coupling methods are preferable for small-scale syntheses requiring minimal purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or chloro groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(3-chlorophenyl)-4-methoxybenzaldehyde, while reduction could produce various alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

One of the primary applications of [3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol is in the field of medicinal chemistry , where it is investigated for its anticancer properties. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity
A study evaluated several compounds related to this compound, focusing on their activity against MCF-7 breast cancer cells. One derivative demonstrated an IC50 value of 0.39 mM, indicating potent antiproliferative activity. The mechanism involved G2/M phase cell cycle arrest and apoptosis induction, highlighting the compound's potential as a microtubule-targeting agent .

Synthesis and Structural Variations

The synthesis of this compound involves several methods, including mechanochemical processes that enhance sustainability. For instance, a method utilizing sodium hydroxide as a catalyst allows for efficient synthesis with minimal waste generation. The product's purity and yield can be optimized through recrystallization techniques .

Table 1: Synthesis Methods and Yields

MethodCatalystYield (%)E-factor
Mechanochemical SynthesisSodium Hydroxide838.4
Solvent-free Conditionsbcmim-ClModerate2.1

In addition to its anticancer applications, this compound has been studied for other biological activities. Its derivatives have shown promise as inhibitors of aromatase, an enzyme critical in estrogen biosynthesis, which is particularly relevant in hormone-sensitive cancers .

Computational Studies and Molecular Docking

Computational studies have been employed to predict the binding affinities of this compound derivatives to biological targets such as tubulin. Molecular docking studies suggest that these compounds can effectively bind to the colchicine site on tubulin, potentially disrupting microtubule dynamics and inhibiting cancer cell proliferation .

Mechanism of Action

The mechanism of action of [3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares [3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol with structurally related compounds, emphasizing substituent effects on molecular weight, solubility, and reactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Key Physicochemical Notes References
This compound C14H13ClO2 248.71 (calculated) -CH2OH, 3-Cl-C6H4, 4-OCH3-C6H3 High polarity due to -OH; moderate lipophilicity from aryl groups N/A
1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one C9H9ClO3 200.62 -COCH2OH, 3-Cl, 4-OCH3 Increased solubility from ketone and -OH groups
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde C17H13ClN2O2 312.75 -CHO, pyrazole core, 3-Cl-C6H4, 4-OCH3 Aldehyde group enhances reactivity
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol C9H8ClN3O 209.63 -CH2OH, triazole core, 4-Cl-C6H4 High polarity due to triazole and -OH

Key Observations :

  • The hydroxymethyl group in the target compound increases hydrophilicity compared to analogs with ketones or aldehydes (e.g., and ).

Key Insights :

  • The hydroxymethyl group may confer antioxidant properties, as seen in other phenolic alcohols .

Biological Activity

[3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol is an organic compound notable for its complex aromatic structure, comprising a methanol group attached to a central carbon linked to two distinct phenyl groups. One of these groups contains a chlorine atom, while the other features a methoxy group. This unique configuration suggests a variety of potential biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C16H16ClO\text{C}_{16}\text{H}_{16}\text{ClO}

This compound's reactivity is attributed to its functional groups, particularly the phenolic structures that often correlate with significant biological properties such as antioxidant and antimicrobial activities.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit effective antimicrobial activity against various bacterial strains. For example, studies have shown that derivatives with similar configurations can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Pathogen
This compound16Staphylococcus aureus
Similar Chlorinated Compounds8E. coli
Eugenol Derivatives32Helicobacter pylori

Antioxidant Activity

The presence of phenolic structures in this compound suggests potential antioxidant capabilities. Phenolic compounds are known for their ability to neutralize free radicals, thus protecting cells from oxidative stress. In vitro assays using DPPH radical scavenging methods have indicated that related compounds demonstrate significant antioxidant activity, comparable to well-known antioxidants like ascorbic acid .

Anti-inflammatory Effects

Compounds with similar configurations have shown promise in reducing inflammation in biological models. The anti-inflammatory activity is likely due to the inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions characterized by chronic inflammation .

Study on Antimicrobial Efficacy

A systematic study evaluated the antimicrobial efficacy of various derivatives of this compound against multiple bacterial strains. The results demonstrated that modifications in the phenolic structure significantly impacted the antimicrobial potency, with certain derivatives achieving MIC values as low as 8 µg/mL against resistant strains .

Antioxidant Screening

In another study focusing on the antioxidant properties, several derivatives were synthesized and screened using the DPPH assay. The results indicated that specific modifications enhanced the radical scavenging capacity, positioning these derivatives as potential candidates for further pharmacological development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol?

  • Methodology :

  • Friedel-Crafts Alkylation : Introduce the 3-chlorophenyl group via electrophilic substitution using AlCl₃ as a catalyst (analogous to methods in for isoxazole synthesis).
  • Suzuki-Miyaura Coupling : Construct the biphenyl core using a palladium catalyst (e.g., Pd(PPh₃)₄) to couple 3-chlorophenylboronic acid with a 4-methoxyphenyl precursor .
  • Hydroxylation : Reduce a ketone intermediate (e.g., [3-(3-Chlorophenyl)-4-methoxyphenyl]methanone) using NaBH₄ or LiAlH₄ (see for reduction of similar alcohols) .
    • Key Data :
Reaction StepReagents/ConditionsYield (Reported for Analogues)
CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C60-75%
ReductionNaBH₄, MeOH, RT85-90%

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8-7.4 ppm), methoxy group (δ ~3.8 ppm), and hydroxyl proton (δ 1.5-2.5 ppm, broad). Compare with 4-Methoxybenzyl Alcohol (: δ 4.6 ppm for -CH₂OH) .
  • IR Spectroscopy : O-H stretch (~3200-3600 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and C-Cl (~750 cm⁻¹) .
  • Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 249.1 (C₁₄H₁₃ClO₂ + H).

Q. What safety precautions are required when handling this compound?

  • Hazards : Irritant (skin/eyes), potential respiratory sensitizer (based on structurally similar alcohols in ).
  • PPE : Gloves, goggles, fume hood.
  • Storage : Inert atmosphere (N₂), desiccated, away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Variables to Test :

  • Catalyst Loading : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. ethers (THF) in Suzuki reactions.
  • Temperature : Optimize reduction steps (e.g., LiAlH₄ at 0°C vs. RT) to minimize side products .
    • Analytical Tools : HPLC (C18 column, MeCN/H₂O gradient) to quantify purity; TLC (SiO₂, hexane/EtOAc) for reaction monitoring.

Q. What structure-activity relationships (SAR) are observed in derivatives of this compound?

  • Modifications :

  • Chlorine Position : Compare 3-chlorophenyl vs. 4-chlorophenyl analogues ( shows trifluoromethyl groups alter activity).
  • Methoxy Group : Replace with -OH or -NO₂ to study electronic effects (see for pyrazole derivatives) .
    • Biological Assays : Antimicrobial screening (MIC against S. aureus), cytotoxicity (MTT assay on HEK293 cells).

Q. How do computational models predict the reactivity of this compound?

  • Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess nucleophilic sites (e.g., hydroxyl vs. aromatic H).
  • Docking Studies : Simulate binding to cytochrome P450 enzymes (relevant for metabolic stability) .
    • Outputs : HOMO-LUMO gaps (~5.2 eV), electrostatic potential maps highlighting electron-deficient aryl regions.

Data Contradiction Resolution

Q. How to address conflicting reports on the biological activity of chlorophenyl-containing alcohols?

  • Approach :

  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing to minimize variability.
  • Control Compounds : Include 4-Methoxybenzyl Alcohol () and 1-(3-Chlorophenyl)ethanol () as benchmarks .
  • Meta-Analysis : Pool data from multiple studies (e.g., and ) to identify trends in substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol
Reactant of Route 2
Reactant of Route 2
[3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.